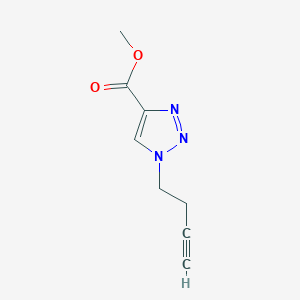
Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. These compounds contain a 5-membered ring which includes two nitrogen atoms and three carbon atoms . They are known for their diverse range of biological activities.
Molecular Structure Analysis
The molecular structure of a similar compound, “methyl N-(but-3-yn-1-yl)carbamate”, has been reported . It’s important to note that the structure of “Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate” could be different due to the presence of the triazole ring.Chemical Reactions Analysis
The chemical reactions of 1,2,3-triazoles depend on the substituents present in the molecule. They can undergo reactions like N-alkylation, N-arylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, “methyl N-(but-3-yn-1-yl)carbamate”, the molecular weight is reported to be 127.14 .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
- Catalytic Efficiency in Synthesis Processes : The synthesis of "Methyl 1H-1,2,3-triazole-4-carboxylate" gold(I) complex has been developed for its application in catalyzing allene synthesis and alkyne hydration. This study showcases the compound's role in facilitating efficient catalytic reactions due to the strong electron-withdrawing group it contains, demonstrating excellent catalytic efficiency with low catalyst loadings (Hu et al., 2019).
Structural and Molecular Studies
- Molecular Structures and Supramolecular Chains : Investigations into the crystal and molecular structures of triazole derivatives, including "Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate," reveal insights into their structural configurations and the formation of supramolecular chains. These studies are essential for understanding the chemical behavior and potential applications of these compounds in material science and engineering (Boechat et al., 2010).
Potential Antiviral Applications
- Antiviral Activity Against COVID-19 : Research on novel potential thiadiazole-based molecules containing the 1,2,3-triazole moiety indicates their application in combating COVID-19. Through a structure-guided virtual screening approach, these compounds, related to "Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate," have shown promising docking scores against the COVID-19 main protease, highlighting their potential antiviral properties (Rashdan et al., 2021).
Novel Synthetic Routes
- Regioselective Synthesis of N-alkylated Derivatives : The compound has also been studied for its role in the regioselective synthesis of N-alkylated 1,2,3-triazole-4-carboxylates, demonstrating an efficient method for producing pharmaceutically important derivatives. This research opens up new possibilities for the synthesis of biologically active compounds using zinc oxide nanoparticles as catalysts (Prabakaran et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 1-but-3-ynyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-3-4-5-11-6-7(9-10-11)8(12)13-2/h1,6H,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJJXHRSOVKEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2748593.png)
![1h-Pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2748594.png)
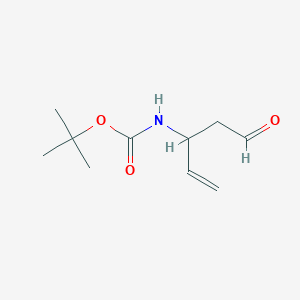
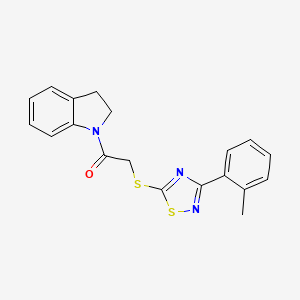
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2748599.png)
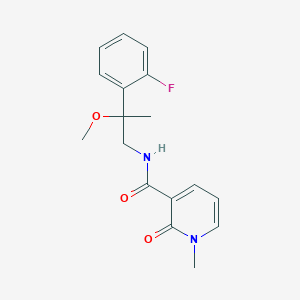
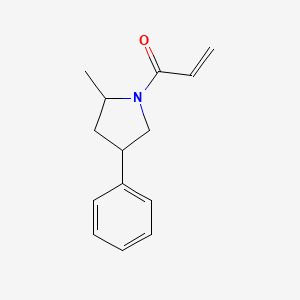
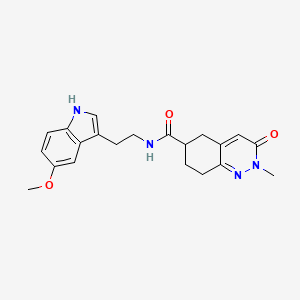
![1-{1-[3-(Benzenesulfonyl)propanoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2748606.png)
![4-chloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2748607.png)
![2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2748608.png)
![N-[(4-Methoxy-2-oxo-1H-pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2748612.png)
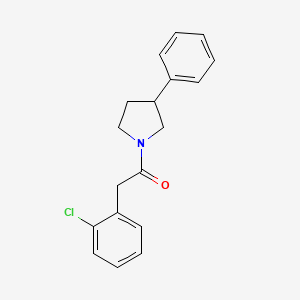
![2-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2748614.png)